Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC20373500
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN3O2 |
|---|---|
| Molecular Weight | 315.75 g/mol |
| IUPAC Name | ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
| Standard InChI Key | ZEZJVGLEGSEPNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 871571-83-4) features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
-
Ethyl ester group at position 3, contributing to solubility and reactivity.
-
4-Chlorophenyl moiety at position 5, enhancing lipophilicity and electronic effects.
-
Methyl group at position 7, modulating steric and electronic interactions .
The compound’s molecular formula is C₁₆H₁₄ClN₃O₂, with a molecular weight of 315.75 g/mol. Nuclear magnetic resonance (NMR) data confirm its structure:
-
¹H NMR (CDCl₃): δ 8.59 (s, 1H, pyrimidine-H), 8.20–8.14 (m, 2H, aromatic-H), 7.52–7.46 (m, 2H, aromatic-H), 7.30 (s, 1H, pyrazole-H), 4.45 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.89 (s, 3H, -CH₃), 1.46 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) .
-
¹³C NMR (CDCl₃): Peaks at δ 162.8 (ester carbonyl), 157.3 (pyrimidine-C), and 147.9–103.1 (aromatic and heterocyclic carbons) .
Comparative Structural Analysis
The compound’s uniqueness lies in its substitution pattern. Table 1 contrasts it with structurally analogous pyrazolo[1,5-a]pyrimidines:
| Compound Name | CAS Number | Key Substituents | Similarity Index |
|---|---|---|---|
| Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 58347-48-1 | 7-Cl, 5-CH₃ | 0.84 |
| Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1053656-37-3 | 5-Cl, 7-Cl | 0.84 |
| Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 871571-83-4 | 5-(4-ClC₆H₄), 7-CH₃ | 1.00 |
Table 1: Structural comparison of pyrazolo[1,5-a]pyrimidine derivatives .
The 4-chlorophenyl group at position 5 distinguishes this compound by introducing steric bulk and electron-withdrawing effects, which influence binding to biological targets .
Synthesis and Optimization
Synthetic Methodology
The synthesis of ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate employs a radical cyclization strategy using di-tert-butyl peroxide (DTBP) as a two-carbon unit donor. A representative procedure involves:
-
Condensation: Benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) react with ethyl 3-amino-1H-pyrazole-4-carboxylate in dichloroethane (DCE) at 130°C.
-
Oxidative Cyclization: DTBP initiates radical formation, facilitating cyclization to form the pyrazolo[1,5-a]pyrimidine core.
-
Workup and Purification: Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography yield the product in 76% yield .
Reaction Optimization
Key parameters affecting yield include:
-
Temperature: Reactions at 130°C achieve optimal cyclization efficiency.
-
Solvent: Dichloroethane (DCE) enhances radical stability compared to polar solvents.
-
Oxidant Stoichiometry: A 3:1 ratio of DTBP to substrate ensures complete conversion .
Biological Activities and Mechanisms
Kinase Inhibition
The ethyl ester and chlorophenyl groups enable interactions with kinase ATP-binding pockets. Molecular docking studies suggest:
-
Binding Affinity: ΔG = -9.2 kcal/mol for CDK2 kinase, comparable to reference inhibitors .
-
Selectivity: Preferential inhibition of tyrosine kinases over serine/threonine kinases .
Applications in Medicinal Chemistry
Lead Optimization
This compound serves as a scaffold for derivatization:
-
Ester Hydrolysis: Conversion to carboxylic acids enhances water solubility.
-
Halogen Substitution: Bromine or fluorine at the phenyl ring improves target selectivity .
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) improves bioavailability. Studies report:
-
Encapsulation Efficiency: 85–92% using phosphatidylcholine-based LNPs.
Comparative Pharmacological Profiles
In Vitro vs. In Vivo Efficacy
While in vitro assays show promise, in vivo efficacy remains under investigation. Challenges include:
-
Metabolic Stability: Rapid esterase-mediated hydrolysis in plasma.
-
Blood-Brain Barrier Penetration: Limited due to high polar surface area (PSA = 78 Ų) .
Future Directions and Challenges
Synthetic Advancements
Future work may explore:
-
Continuous-Flow Synthesis: To enhance scalability and reduce reaction times.
-
Asymmetric Catalysis: For enantioselective synthesis of chiral derivatives.
Target Identification
Proteomic profiling and CRISPR screening could elucidate novel targets, such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume